2-[(2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)sulfanyl]ethan-1-ol
Description
2-[(2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)sulfanyl]ethan-1-ol is a sulfur-containing organic compound characterized by a 3,4-dihydro-2H-pyrrole ring substituted with a pentyl group at the 2-position and a sulfanyl (-S-) group at the 5-position, which is further linked to an ethanol moiety.
Properties
CAS No. |
61309-26-0 |
|---|---|
Molecular Formula |
C11H21NOS |
Molecular Weight |
215.36 g/mol |
IUPAC Name |
2-[(2-pentyl-3,4-dihydro-2H-pyrrol-5-yl)sulfanyl]ethanol |
InChI |
InChI=1S/C11H21NOS/c1-2-3-4-5-10-6-7-11(12-10)14-9-8-13/h10,13H,2-9H2,1H3 |
InChI Key |
ISJGDZNGWPBUIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(=N1)SCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)thio)ethanol typically involves the reaction of a pyrrole derivative with a thiol compound under specific conditions. One common method includes the use of a base to deprotonate the thiol, followed by nucleophilic substitution on the pyrrole ring . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction mechanisms but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-((2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)thio)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thiol group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or acyl groups onto the pyrrole ring .
Scientific Research Applications
2-((2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)thio)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)thio)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The sulfanyl (-S-) group is a recurring feature in bioactive molecules. Below is a comparative analysis of 2-[(2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)sulfanyl]ethan-1-ol and structurally related compounds from literature:
Key Observations:
Impact of Substituents on Bioactivity: The indole-oxadiazole-sulfanyl hybrids () demonstrate that bulky aromatic groups (e.g., indole) enhance α-glucosidase inhibition, while smaller substituents reduce activity. The fluorophenyl group in the COVID-19-targeted dimer () introduces electron-withdrawing effects, possibly stabilizing ligand-receptor interactions. The absence of such groups in the target compound suggests differences in electronic profiles .
Role of the Sulfanyl Group :
- Sulfanyl linkages in all compared compounds serve as flexible spacers, enabling conformational adaptability for target binding. In the indole-oxadiazole series, this group facilitates π-π stacking or hydrogen bonding with enzymes like α-glucosidase .
Enzyme Inhibition Potential: While the target compound lacks explicit IC50 data, its dihydro-pyrrol ring resembles cyclic amines known to interact with metabolic enzymes. For example, 8q (IC50: 49.71 µM for α-glucosidase) shares a sulfur-linked scaffold but differs in aromaticity, suggesting the target may exhibit weaker inhibition unless optimized .
Spectroscopic and Computational Insights :
- Quantum chemical analyses of the fluorophenyl-sulfanyl dimer () revealed stable charge transfer interactions, a feature likely applicable to the target compound. Such studies could predict its reactivity or binding modes in silico .
Biological Activity
2-[(2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)sulfanyl]ethan-1-ol is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₁₅NOS
- Molecular Weight : 213.31 g/mol
- CAS Number : Not specifically listed in the provided sources, but related compounds can be referenced.
Biological Activity Overview
The biological activities of 2-[(2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)sulfanyl]ethan-1-ol can be categorized into several key areas:
1. Antioxidant Activity
Research indicates that compounds containing sulfur and nitrogen heterocycles exhibit significant antioxidant properties. The presence of the pyrrolidine structure may contribute to scavenging free radicals, thereby protecting cells from oxidative stress.
2. Neuroprotective Effects
Studies on similar compounds suggest that pyrrolidine derivatives may have neuroprotective effects. These compounds can modulate neurotransmitter levels and protect neuronal cells from apoptosis, which is crucial in conditions such as neurodegenerative diseases.
3. Antimicrobial Properties
The sulfanyl group in the compound may enhance its antimicrobial activity. Compounds with sulfur are often found to possess antibacterial properties against various pathogens, making this compound a candidate for further investigation in antimicrobial applications.
Table 1: Summary of Research Findings on Biological Activities
Case Study: Neuroprotective Mechanism
A study focusing on similar pyrrolidine derivatives revealed that these compounds could inhibit the activation of apoptotic pathways in neuronal cells exposed to neurotoxic agents. The mechanism involved modulation of calcium ion influx and reduction of reactive oxygen species (ROS) production, suggesting a protective role against excitotoxicity.
Case Study: Antioxidant Properties
In vitro assays demonstrated that 2-[(2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)sulfanyl]ethan-1-ol effectively reduced lipid peroxidation in cell cultures exposed to oxidative stressors. This property is attributed to the compound's ability to donate electrons and stabilize free radicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
